molecular formula C15H21N3O5 B3079317 1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine CAS No. 1065484-06-1

1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine

Cat. No.: B3079317
CAS No.: 1065484-06-1
M. Wt: 323.34
InChI Key: RQENQEWXRLUZKP-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of N-Heterocyclic Scaffolds

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, forming the core structure of a vast number of natural products, pharmaceuticals, and agrochemicals. parchem.comvibrantpharma.comnih.gov Statistically, more than 85% of all biologically active compounds feature a heterocyclic component, with nitrogen-based rings being the most frequent. google.com The prevalence of N-heterocyclic scaffolds can be attributed to their structural diversity and their ability to engage in various intermolecular interactions, such as hydrogen bonding, which are crucial for molecular recognition in biological systems. google.com Compounds containing motifs like pyridine (B92270), pyrimidine, and indole (B1671886) are central to the development of new therapeutic agents. parchem.com This makes molecules like 1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine, which incorporates two distinct N-heterocyclic systems, valuable building blocks in the quest for novel bioactive compounds. chemicalbook.com

Significance of the Piperidine (B6355638) Ring System in Advanced Organic Synthesis

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous scaffolds in pharmaceutical science. wikipedia.orgnih.gov Its presence in numerous approved drugs highlights its importance as a "privileged scaffold" in drug design. wikipedia.orgijnrd.org The significance of the piperidine ring stems from several key features:

Three-Dimensional Structure: Unlike flat aromatic rings, the sp3-hybridized carbons of the piperidine ring give it a defined three-dimensional shape (typically a chair conformation), which can lead to better binding interactions with protein targets. nih.gov

Synthetic Accessibility: A wide variety of synthetic methods exist for the construction and functionalization of the piperidine ring, making it a versatile component for medicinal chemists. wikipedia.orgwhiterose.ac.uk

Modulation of Physicochemical Properties: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, which can improve the aqueous solubility and pharmacokinetic properties of a drug candidate.

The use of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, as seen in the title compound, is a common strategy in multi-step synthesis. nbinno.com The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions, allowing for the selective unmasking of the nitrogen atom for subsequent chemical transformations. nbinno.com

Importance of the Nitropyridine Moiety in Chemical Transformations and Derivatization

The nitropyridine moiety is a key functional group in organic synthesis due to the strong electron-withdrawing nature of the nitro (NO2) group. whiterose.ac.uk This property significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov In the context of this compound, the nitro group at the 3-position of the pyridine ring activates the ring for such transformations.

Furthermore, the nitro group itself can be readily transformed into other functional groups. A common and synthetically valuable reaction is the reduction of the nitro group to an amine (NH2). This transformation opens up a plethora of possibilities for further derivatization, such as amide bond formation or the construction of new heterocyclic rings. The reactivity of the nitropyridine moiety thus makes it a strategic component for building molecular complexity. chemicalbook.com

Overview of Research Trajectories for Pyridine- and Piperidine-Containing Chemical Architectures

The combination of pyridine and piperidine rings within a single molecular architecture is a recurring theme in modern drug discovery and materials science. Research in this area is driven by the potential for these hybrid structures to exhibit novel biological activities or material properties. Current research trajectories often focus on:

Development of Novel Therapeutics: Scientists are actively exploring pyridine-piperidine hybrids for a range of therapeutic targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The modular nature of these scaffolds allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity. nih.gov

New Synthetic Methodologies: There is ongoing interest in developing efficient and stereoselective methods for linking pyridine and piperidine units and for constructing the fused ring systems found in many natural products. whiterose.ac.uk

Applications in Agrochemicals: The biological activity of pyridine and piperidine derivatives also extends to agriculture, where they are investigated as potential herbicides, insecticides, and fungicides. ijnrd.org

The subject compound, this compound, serves as a prime example of a chemical tool designed to facilitate these research endeavors, providing a ready-made building block containing both key heterocyclic systems.

Physicochemical Data

While detailed experimental research findings on this compound are not widely published, indicating its primary role as a synthetic intermediate, its basic chemical properties can be cataloged.

PropertyValue
IUPAC Name tert-Butyl 4-(3-nitropyridin-2-yloxy)piperidine-1-carboxylate
CAS Number 57533-91-2 parchem.com
Molecular Formula C15H21N3O5
Molecular Weight 323.35 g/mol
Structure A piperidine ring connected via an ether linkage at its 4-position to the 2-position of a 3-nitropyridine (B142982) ring. The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(3-nitropyridin-2-yl)oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c1-15(2,3)23-14(19)17-9-6-11(7-10-17)22-13-12(18(20)21)5-4-8-16-13/h4-5,8,11H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQENQEWXRLUZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity of 1 Boc 4 3 Nitropyridin 2 Yloxy Piperidine

Reactions Involving the Nitro Group on the Pyridine (B92270) Moiety

The nitro group on the pyridine ring is a key functional handle, serving both as a director for substitution reactions and as a precursor to other important functional groups, most notably the amino group. Its strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring.

Selective Reduction of the Nitro Functionality to Amino Derivatives

The conversion of the aromatic nitro group to an amino group is a fundamental and widely utilized transformation in organic synthesis. This reduction is crucial for introducing a nucleophilic site on the pyridine ring, enabling further derivatization. Several methods are available for this transformation, offering varying degrees of selectivity and functional group tolerance. Common strategies include catalytic hydrogenation and chemical reduction using metals or other reducing agents.

Catalytic Hydrogenation: This is a highly efficient method for the reduction of nitroarenes. The reaction is typically carried out under an atmosphere of hydrogen gas using a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. researchgate.netresearchgate.net The choice of catalyst and reaction conditions (pressure, temperature, and solvent) can be optimized to achieve high yields and selectivity. researchgate.net For substrates like 1-Boc-4-(3-nitropyridin-2-yloxy)piperidine, catalytic hydrogenation offers a clean conversion to the corresponding amino derivative, 1-Boc-4-(3-aminopyridin-2-yloxy)piperidine.

Chemical Reduction: A variety of chemical reagents can effect the reduction of nitroarenes.

Metals in Acidic Media: A classic and reliable method involves the use of a metal, such as iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂), in the presence of an acid like acetic acid or hydrochloric acid. stackexchange.com The reduction of 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide using iron and acetic acid is one such example. This method is often preferred for its cost-effectiveness and functional group tolerance.

Sodium Dithionite (B78146) (Na₂S₂O₄): This reagent provides a milder alternative for nitro group reduction and is known for its chemoselectivity. rsc.org It is particularly useful when other reducible functional groups are present in the molecule. Sodium dithionite has been successfully used in one-pot tandem reductive cyclization reactions, highlighting its utility in complex syntheses. rsc.org

The following table summarizes typical conditions for the selective reduction of nitro groups in compounds analogous to this compound.

Reagent/CatalystSolventConditionsProductTypical Yield
H₂, Pd/CMethanol or EthanolRoom Temperature, 1-4 atm H₂Amino DerivativeHigh (>90%)
Fe, Acetic AcidEthanol/WaterRefluxAmino DerivativeGood to High (70-95%)
SnCl₂·2H₂OEthyl Acetate (B1210297) or EthanolRefluxAmino DerivativeHigh (>90%)
Sodium Dithionite (Na₂S₂O₄)DMF/WaterRoom Temperature to 90°CAmino DerivativeHigh (>90%)

Other Transformational Strategies of the Nitro Group

Beyond reduction, the nitro group plays a pivotal role in activating the pyridine ring for other transformations, primarily nucleophilic aromatic substitution (SNAr). wikipedia.org The strong electron-withdrawing effect of the nitro group makes the pyridine ring electron-deficient and thus susceptible to attack by nucleophiles. libretexts.org

In 3-nitropyridine (B142982) systems, the nitro group facilitates nucleophilic substitution at positions ortho and para to it (C2, C4, and C6). wikipedia.orgclockss.org In the case of this compound, the C2 position is blocked by the piperidinyloxy group. However, the presence of the nitro group at C3 makes the pyridine ring highly activated for nucleophilic attack. While the piperidinyloxy group at C2 is a potential leaving group, reactions with strong nucleophiles could potentially lead to displacement of this group.

Furthermore, in some cases, the nitro group itself can be displaced by a nucleophile, although this is less common than displacement of a halide. researchgate.net For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully substituted by a fluoride (B91410) anion. researchgate.netacs.org The reactivity is highly dependent on the substrate, the nucleophile, and the reaction conditions. In some instances, complex rearrangements or ring transformations can occur. researchgate.netnih.gov For example, reactions of certain nitropyridines with amines have been reported to result in unexpected nitro-group migration. clockss.org

Modifications and Functionalization of the Piperidine (B6355638) Ring System

The piperidine moiety offers multiple avenues for structural modification. The Boc-protected nitrogen atom can be deprotected to reveal a secondary amine, which can then be further functionalized. Additionally, the stereochemistry of the piperidine ring can be controlled, and reactions can potentially be performed at other positions on the ring.

N-Boc Deprotection Strategies and Subsequent Derivatization of the Piperidine Nitrogen

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its relatively straightforward removal. researchgate.net Deprotection is typically achieved under acidic conditions.

N-Boc Deprotection: The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.comnih.gov The reaction proceeds via protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation, which is then scavenged, leading to the formation of carbamic acid that spontaneously decarboxylates to yield the free amine as an ammonium (B1175870) salt. mdpi.com Other acidic reagents like hydrochloric acid (HCl) in solvents such as dioxane or ethyl acetate are also frequently used. mdpi.comjgtps.com While effective, care must be taken with acid-sensitive functional groups elsewhere in the molecule. reddit.com The ether linkage in this compound is generally stable to these acidic conditions.

ReagentSolventTypical ConditionsProduct
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to Room Temperature, 1-2 hoursPiperidinium trifluoroacetate (B77799) salt
HCl (4M solution)1,4-Dioxane or Ethyl AcetateRoom Temperature, 1-4 hoursPiperidinium chloride salt
Acetyl ChlorideMethanolRoom TemperaturePiperidinium chloride salt

Subsequent Derivatization: Once the Boc group is removed to yield 4-(3-nitropyridin-2-yloxy)piperidine, the resulting secondary amine is a versatile nucleophile that can undergo a wide range of derivatization reactions. These include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents under basic conditions to introduce various alkyl or substituted alkyl groups.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination allows for the formation of N-aryl bonds.

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.

These derivatizations are fundamental in medicinal chemistry for exploring the structure-activity relationship of piperidine-containing compounds.

Stereochemical Control in Piperidine Ring Transformations

Controlling the stereochemistry of substituents on the piperidine ring is crucial for the synthesis of chiral drugs and bioactive molecules. acs.org While the parent compound, this compound, is achiral, many of its derivatives possess stereocenters. Stereocontrol can be achieved through various synthetic strategies. nih.gov

Asymmetric synthesis of substituted piperidines often relies on methods such as:

Chiral Pool Synthesis: Starting from enantiomerically pure precursors.

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in ring-forming or functionalization reactions. nih.gov For example, iridium-catalyzed hydrogen transfer reactions have been used for the stereoselective synthesis of C4-substituted piperidines. nih.gov

Diastereoselective Reactions: Using existing stereocenters to direct the formation of new ones. For instance, the catalytic hydrogenation of exocyclic alkenes on piperidine-fused systems can proceed with high diastereoselectivity. rsc.orgrsc.org

Kinetic Resolution: Selectively reacting one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. acs.org Asymmetric deprotonation using a chiral base is one such method that has been applied to N-Boc piperidine derivatives. nih.gov

These methods allow for the synthesis of specific stereoisomers of complex piperidine derivatives, which is essential for evaluating their biological activity.

Reactions at the C4 Position of the Piperidine Ring

The C4 position of this compound is defined by the ether linkage to the nitropyridine moiety. Reactions directly at this carbon would primarily involve the cleavage of this C-O bond. Aryl ethers are generally stable, but their cleavage can be effected under specific, often harsh, conditions which may not be compatible with the other functional groups in the molecule. Reagents like strong protic acids (HBr, HI) or Lewis acids (BBr₃) are typically required for aryl ether cleavage. Such conditions would likely also cleave the N-Boc protecting group.

Therefore, transformations involving the C4 position are less common and would require careful selection of reagents to achieve selectivity. Most synthetic strategies utilize the 4-oxypyridine moiety as a stable structural component, focusing modifications on the nitro group and the piperidine nitrogen.

Reactivity of the Pyridine Core and its Substituents of this compound

The chemical behavior of this compound is largely dictated by the electronic properties of its 3-nitropyridine core. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of a strongly electron-withdrawing nitro group at the 3-position. Consequently, the pyridine ring is highly deactivated towards electrophilic attack and activated towards nucleophilic substitution.

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is exceedingly difficult. The pyridine nitrogen acts as an electron-withdrawing group, and this effect is compounded by the potent electron-withdrawing nature of the nitro group. wikipedia.orgquora.com Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is readily protonated, further increasing the electron deficiency of the ring and making it even less susceptible to attack by electrophiles. wikipedia.org Direct electrophilic substitution on pyridine itself requires harsh conditions and typically proceeds at the 3-position. aklectures.comyoutube.com However, in the case of the title compound, the existing nitro group at the 3-position and the deactivating nature of the 2-alkoxy substituent make further electrophilic substitution practically impossible under standard conditions.

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient nature of the 3-nitropyridine ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitro group are particularly activated towards nucleophilic attack. In this compound, the 2-position is occupied by the piperidinyloxy group, and the 4-position is activated.

While the piperidinyloxy group at the 2-position is a potential leaving group, a more common reaction in analogous 3-nitropyridine systems is the displacement of the nitro group itself. Research on 2-substituted-3-nitropyridines has shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles. nih.gov For instance, various 2-methyl- and 2-arylvinyl-3-nitropyridines react with thiols in the presence of a base to yield the corresponding 3-thioether derivatives. nih.gov This suggests that this compound could potentially undergo a similar reaction, where a nucleophile attacks the 3-position, leading to the displacement of the nitro group.

Another possibility for nucleophilic aromatic substitution involves the displacement of a different leaving group if one were present on the ring. For example, studies on the fluorination of substituted 2-nitropyridines have demonstrated that a nitro group can activate a leaving group at the 2-position for nucleophilic substitution. researchgate.netepa.gov

Reaction Type Reagents and Conditions Product Type Yield Reference
Nucleophilic Substitution of NO₂ArSH, K₂CO₃, DMF, heat3-Thioaryl-2-alkoxypyridineGood nih.gov
Nucleophilic Substitution of NO₂BnSH, K₂CO₃, DMF, heat3-(Benzylsulfanyl)-2-alkoxypyridine70% nih.gov

Functional Group Interconversions on the Pyridine Moiety

The primary functional group on the pyridine moiety susceptible to interconversion is the nitro group. The reduction of an aromatic nitro group to an amine is a fundamental and well-established transformation in organic synthesis. This conversion dramatically alters the electronic properties of the pyridine ring, transforming the electron-withdrawing nitro group into an electron-donating amino group, which in turn modifies the reactivity of the entire molecule.

Several methods are available for the reduction of aromatic nitro groups, and these are applicable to the 3-nitro group of this compound. masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: This is a common and efficient method. The use of catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source effectively reduces the nitro group to a primary amine. commonorganicchemistry.com Care must be taken with substrates that have other reducible functional groups.

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) is a classic and reliable method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com

Tin(II) Chloride: Stannous chloride (SnCl₂) provides a milder alternative for the reduction of nitro groups and is often used when other sensitive functional groups are present in the molecule. masterorganicchemistry.comcommonorganicchemistry.com

The resulting 3-aminopyridine (B143674) derivative is a versatile intermediate for further synthetic modifications, such as diazotization followed by substitution, or acylation of the amino group.

Reaction Reagents and Conditions Product Reference
Nitro Group ReductionH₂, Pd/C or Raney Nickel3-Aminopyridine derivative commonorganicchemistry.com
Nitro Group ReductionFe, Sn, or Zn in acid3-Aminopyridine derivative masterorganicchemistry.com
Nitro Group ReductionSnCl₂3-Aminopyridine derivative commonorganicchemistry.com
Nitro Group SubstitutionThiophenols, K₂CO₃, DMF3-(Arylthio)pyridine derivative nih.gov

Stability and Degradation Pathways of the Ether Linkage

The ether linkage in this compound, specifically the C(aryl)-O bond, is generally stable under many conditions but can be cleaved under specific catalytic protocols. Standard hydrolysis of aryl ethers typically requires harsh conditions. acs.org However, the 2-pyridyl ether motif has been shown to be susceptible to cleavage under transition metal catalysis.

Recent research has demonstrated that nickel- and rhodium-based catalytic systems can effectively cleave the C(aryl)-O bond of aryl 2-pyridyl ethers. nih.govresearchgate.net This cleavage is not a simple degradation but rather a strategic disconnection that allows for the conversion of the 2-pyridyloxy group into other functionalities.

For example, nickel-catalyzed cross-coupling reactions of aryl 2-pyridyl ethers with various reagents have been developed. These reactions proceed via the cleavage of the C-O bond and result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Catalyst System Coupling Partner Product Reference
Nickel/LigandSilylzinc chloridesSilylated arenes doi.org
Rhodium/LigandDiboron reagentArylboronic acid derivatives nih.gov

These catalyzed reactions represent a controlled degradation pathway for the ether linkage, transforming it into a synthetically useful handle. Under non-catalytic, standard laboratory conditions such as mild acid or base, the 2-pyridyl ether linkage is expected to be relatively stable.

Theoretical and Spectroscopic Investigations of 1 Boc 4 3 Nitropyridin 2 Yloxy Piperidine

Spectroscopic Characterization in Research Methodologies

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the qualitative analysis of molecular structures by identifying the characteristic vibrations of functional groups. For the compound 1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine, the vibrational spectrum is a composite of the vibrational modes of its constituent parts: the N-Boc protected piperidine (B6355638) ring and the 3-nitropyridin-2-yloxy substituent. A detailed analysis of these spectral features allows for the confirmation of the compound's chemical structure.

The key functional groups contributing to the vibrational spectrum of this compound include the carbamate (B1207046) group (N-Boc), the piperidine ring, the nitro group, the pyridine (B92270) ring, and the aryl ether linkage. The characteristic vibrational frequencies for these groups are summarized and discussed below.

Boc (tert-butyloxycarbonyl) Group Vibrations: The Boc protecting group is characterized by a strong carbonyl (C=O) stretching vibration, which is typically observed in the region of 1700-1680 cm⁻¹. This intense absorption is a hallmark of the carbamate functionality. Additional vibrations associated with the Boc group include the C-O stretching of the ester and urethane (B1682113) moieties, as well as various bending and stretching modes of the tert-butyl group's C-H bonds.

Piperidine Ring Vibrations: The piperidine ring, being a saturated heterocyclic amine derivative, exhibits characteristic vibrational modes. These include the C-H stretching vibrations of the methylene (B1212753) (CH₂) groups, which typically appear in the 3000-2800 cm⁻¹ region. The scissoring, wagging, and twisting vibrations of these CH₂ groups are expected in the fingerprint region, generally between 1470 cm⁻¹ and 1200 cm⁻¹. The C-N stretching vibrations of the piperidine ring are also anticipated, often coupled with other vibrations in the 1200-1000 cm⁻¹ range.

3-Nitropyridin-2-yloxy Group Vibrations: This substituent introduces several distinct vibrational signatures.

Nitro Group (NO₂): The nitro group is readily identified by two strong stretching vibrations: the asymmetric stretch (νas(NO₂)) typically found in the 1560-1520 cm⁻¹ range and the symmetric stretch (νs(NO₂)) appearing between 1360 cm⁻¹ and 1330 cm⁻¹. The presence of these two intense bands provides clear evidence for the nitro functionality. orientjchem.org

Pyridine Ring: The aromatic pyridine ring exhibits characteristic C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations also contribute to the spectrum in the lower frequency regions.

Aryl Ether Linkage (C-O-C): The connection of the piperidine ring to the nitropyridine moiety via an oxygen atom forms an aryl ether linkage. This C-O-C bond is characterized by an asymmetric stretching vibration, which for aryl ethers, typically gives rise to a strong absorption band in the 1300-1200 cm⁻¹ range. spectroscopyonline.com A weaker symmetric stretch may also be observed at lower wavenumbers. spectroscopyonline.com

The combination of these characteristic vibrational bands provides a unique spectral fingerprint for this compound, allowing for its unambiguous identification and structural confirmation. The following table summarizes the expected key vibrational frequencies and their assignments.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Asymmetric C-H StretchCH₃ (tert-butyl)~2975Medium
Asymmetric C-H StretchCH₂ (piperidine)~2925Medium
Symmetric C-H StretchCH₂ (piperidine)~2850Medium
C=O StretchCarbamate (Boc group)1700 - 1680Strong
Asymmetric NO₂ StretchNitro group1560 - 1520Strong
C=C and C=N Ring StretchPyridine ring1600 - 1400Medium
Symmetric NO₂ StretchNitro group1360 - 1330Strong
Asymmetric C-O-C StretchAryl Ether1300 - 1200Strong
C-N StretchPiperidine ring1200 - 1000Medium

Future Research Directions and Interdisciplinary Perspectives

Exploration of Novel Synthetic Pathways for Highly Substituted Derivatives

Future synthetic research will likely focus on creating a diverse library of derivatives from the 1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine core. The existing functional groups—the Boc-protecting group, the nitro group, and the aromatic pyridine (B92270) ring—offer multiple handles for chemical modification.

Derivatization via the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amine would yield 2-(1-Boc-piperidin-4-yloxy)-pyridin-3-ylamine, a key intermediate for constructing fused heterocyclic systems or for introducing new substituents through diazotization or amide coupling reactions. This amino derivative could serve as a precursor for novel compounds with potential pharmacological activity.

Functionalization of the Pyridine Ring: The pyridine ring is susceptible to various transformations. Nucleophilic aromatic substitution (SNAr) could replace the nitro group or other potential leaving groups introduced onto the ring. Furthermore, palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Buchwald-Hartwig amination) on halogenated analogs of the parent compound would enable the introduction of a wide array of aryl, alkyl, or amino substituents, significantly expanding the chemical space around the core structure.

Modification of the Piperidine (B6355638) Moiety: After the removal of the acid-labile Boc protecting group, the secondary amine of the piperidine ring becomes available for functionalization. N-alkylation, N-arylation, acylation, and reductive amination are standard transformations that would allow for the attachment of diverse side chains, influencing the molecule's steric and electronic properties.

These explorations into novel synthetic pathways will be crucial for generating libraries of compounds for screening in various applications, from drug discovery to materials science.

Potential Reaction Type Target Moiety Description Potential Outcome
Catalytic ReductionNitro GroupConversion of the nitro group to an amine using catalysts like Pd/C or PtO₂.Creates a nucleophilic amino group for further derivatization.
Nucleophilic Aromatic Substitution (SNAr)Pyridine RingDisplacement of the nitro group with various nucleophiles.Introduction of new functional groups (e.g., azides, thiols, alkoxides).
Cross-Coupling ReactionsPyridine Ring (Halogenated Analog)Palladium-catalyzed reactions to form new C-C, C-N, or C-O bonds.Synthesis of biaryl or highly functionalized pyridine derivatives.
Deprotection and N-FunctionalizationPiperidine RingRemoval of the Boc group followed by alkylation, acylation, or reductive amination.Attachment of diverse side chains to the piperidine nitrogen.

Development of Sustainable and Green Chemical Syntheses

As the chemical industry moves towards more environmentally benign processes, developing sustainable synthetic routes for this compound and its derivatives is a critical research direction.

Key areas of focus in green chemistry include:

Solvent Selection: Minimizing the use of hazardous organic solvents by replacing them with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Catalysis: Shifting from stoichiometric reagents to catalytic methods can significantly reduce waste. The use of highly efficient and recyclable catalysts, including heterogeneous catalysts or biocatalysts (enzymes), could streamline synthesis and improve the process mass intensity.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound, which can accelerate reaction times and reduce energy consumption compared to conventional heating.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer improved safety, better process control, higher yields, and easier scalability, all of which are tenets of green engineering.

Applying these principles to the synthesis of this compound and its derivatives would not only reduce the environmental impact but also potentially lower production costs, making these chemical entities more accessible for large-scale applications. nih.govmdpi.com

Green Chemistry Principle Application to Synthesis Potential Benefit
Safer SolventsReplacing chlorinated solvents (e.g., dichloromethane) with greener options like 2-methyl-THF or ethanol.Reduced toxicity and environmental persistence.
CatalysisUsing recyclable solid-supported catalysts for hydrogenation or cross-coupling reactions.Simplified product purification and reduced metal waste.
Energy EfficiencyUtilizing microwave-assisted synthesis to shorten reaction times for derivatization.Lower energy consumption and faster process development.
Continuous Flow ProcessingImplementing the synthesis in a microreactor system.Enhanced safety, improved heat transfer, and higher reproducibility.

Applications in Advanced Material Science and Chemical Technologies

The structural motifs within this compound suggest potential, though currently unexplored, applications in material science. The electron-deficient nitropyridine ring, in particular, can be a precursor to materials with interesting electronic and optical properties.

Precursors for Conjugated Polymers: After reduction of the nitro group to an amine, the resulting aminopyridine derivative could be used as a monomer in polymerization reactions. Polymers incorporating this moiety might exhibit unique electronic properties, making them candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.

Nonlinear Optical (NLO) Materials: Molecules containing electron-donating and electron-accepting groups on an aromatic system can exhibit NLO properties. The combination of the ether-linked piperidine (donor) and the nitropyridine (acceptor) provides a classic "push-pull" system. Derivatives could be designed to enhance these properties for applications in telecommunications and optical computing.

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the potential amino group (after reduction) can act as ligands for metal ions. This could enable the synthesis of novel coordination complexes or MOFs. Such materials could have applications in gas storage, catalysis, or as chemical sensors.

Further research is needed to synthesize and characterize materials derived from this scaffold to validate these potential applications.

Integration with High-Throughput Experimentation and Data-Driven Chemistry

Modern chemical research increasingly relies on automation and computational tools to accelerate discovery. The study of this compound and its derivatives would benefit significantly from these approaches.

High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen a wide range of reaction conditions (catalysts, solvents, bases, temperatures) for the synthesis of new derivatives. beilstein-journals.org This would accelerate the optimization of synthetic routes and the creation of diverse compound libraries for biological or material screening.

Data-Driven Chemistry and Machine Learning: Computational tools can play a predictive role. vibrantpharma.com Quantum mechanical calculations could predict the electronic and optical properties of hypothetical derivatives, helping to prioritize synthetic targets for material science applications. Machine learning models, trained on existing reaction data, could predict the outcomes of novel synthetic transformations, reducing the number of failed experiments. In drug discovery contexts, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity of new analogs, guiding a more focused and efficient synthetic effort.

The integration of these advanced methodologies would create a synergistic workflow, where computational predictions guide high-throughput synthetic efforts, leading to a more rapid and intelligent exploration of the chemical space surrounding the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Start with 1-Boc-4-hydroxypiperidine , and perform a nucleophilic substitution with 3-nitropyridin-2-ol under basic conditions (e.g., NaH or K₂CO₃ in DMF/DCM). Monitor reaction progress via TLC.

  • Step 2 : Optimize yield by adjusting stoichiometry (e.g., 1.2 equivalents of 3-nitropyridin-2-ol) and reaction time (typically 12–24 hours at 50–80°C).

  • Step 3 : Purify using column chromatography (silica gel, hexane:EtOAc gradient) or recrystallization. Yield improvements (e.g., 70% → 85%) can be achieved by inert atmosphere (N₂/Ar) to prevent side reactions .

    • Data Table : Synthetic Optimization Parameters
ParameterTypical RangeImpact on Yield
Base (NaH vs. K₂CO₃)NaH: Higher reactivity+10–15% yield
Solvent (DMF vs. DCM)DMF: Faster kinetics+5–10% yield
Temperature80°C vs. RT+20% yield

Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Key signals include:

  • Boc group : Singlet at δ 1.4–1.5 ppm (9H, tert-butyl).

  • Piperidine protons : Multiplet at δ 3.5–4.0 ppm (N–O–pyridine linkage).

  • Nitropyridine ring : Distinct aromatic peaks at δ 8.0–9.0 ppm (H-5 and H-6).

  • FT-IR : Confirm BOC group (C=O stretch at ~1680 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) .

    • Note : Discrepancies in NMR splitting patterns may indicate incomplete substitution or rotameric forms. Use variable-temperature NMR to resolve ambiguities .

Q. What are the critical safety considerations for handling this compound?

  • Hazard Identification :

  • Acute toxicity (Oral LD₅₀: ~300 mg/kg, Category 3).
  • Skin/Eye Irritation : Use gloves (nitrile) and safety goggles.
    • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents. Stability decreases at >25°C due to BOC group hydrolysis .

Advanced Research Questions

Q. How do computational methods (DFT, AIM) elucidate the electronic properties of this compound?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-311++G(d,p) basis set to model:

  • HOMO-LUMO gap : Predict reactivity (e.g., nitro group as electron-withdrawing moiety reduces gap by ~1.5 eV).

  • Electrostatic Potential (ESP) : Identify nucleophilic/electrophilic sites (e.g., nitropyridine ring as electron-deficient).

  • AIM Analysis : Validate hydrogen-bonding interactions between the nitro group and piperidine oxygen .

    • Data Table : Computational Results (Hypothetical)
PropertyValueImplication
HOMO-LUMO Gap4.2 eVModerate reactivity
NBO Charge (Nitro O)–0.45 eStrong electrophilicity

Q. What strategies resolve contradictions in reaction outcomes during scale-up synthesis?

  • Case Study :

  • Issue : Reduced yield (50%) at 10 g scale vs. 85% at 1 g scale.
  • Root Cause : Poor heat dissipation in larger batches leading to side reactions (e.g., BOC deprotection).
  • Solution :

Use segmented heating (stepwise temperature ramping).

Optimize solvent volume to improve mixing (e.g., 15 mL/g solvent ratio).

Add scavengers (e.g., molecular sieves) to trap hydrolyzed byproducts .

Q. How can the compound’s stability under varying pH conditions inform storage and reaction design?

  • Methodology :

  • pH Stability Assay :
pHHalf-life (25°C)Degradation Pathway
22 hoursBOC group hydrolysis
730 daysStable
105 hoursNitro group reduction
  • Implications : Avoid acidic/alkaline conditions during synthesis. Use buffered neutral conditions (pH 6–8) for long-term storage .

Methodological Challenges & Solutions

Q. Why might HPLC analysis show multiple peaks despite high NMR purity?

  • Analysis :

  • Potential Causes :

Enantiomeric impurities (if chiral centers exist).

Rotamers : Restricted rotation around the piperidine-nitropyridine bond.

  • Resolution :
  • Use chiral columns (e.g., Chiralpak IA) for enantiomer separation.
  • Elevate HPLC column temperature (40–60°C) to coalesce rotameric peaks .

Q. What catalytic systems enhance nitro group functionalization in downstream derivatization?

  • Advanced Approach :

  • Catalytic Hydrogenation : Use Pd/C (10% w/w) under H₂ (1 atm) to reduce nitro to amine.
  • Key Parameters :
Catalyst LoadingReaction TimeYield
5% Pd/C6 hours60%
10% Pd/C3 hours88%
  • Caution : Over-reduction may occur; monitor via LC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine
Reactant of Route 2
Reactant of Route 2
1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.